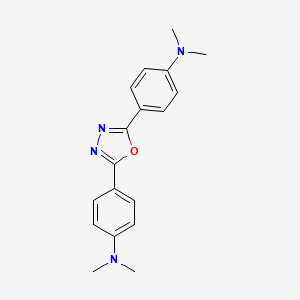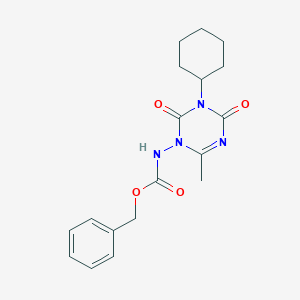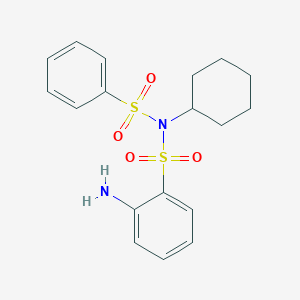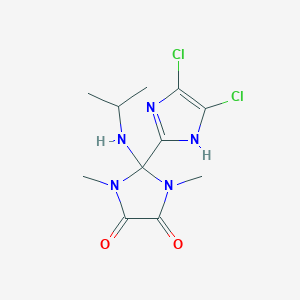![molecular formula C20H18ClN3O B8040250 1-benzyl-N-[(Z)-benzylideneamino]pyridin-1-ium-4-carboxamide;chloride](/img/structure/B8040250.png)
1-benzyl-N-[(Z)-benzylideneamino]pyridin-1-ium-4-carboxamide;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is characterized by the presence of a 4-chloro-3-nitrophenyl group and a propyl chain attached to a triazinane-2,4,6-trione core. This unique structure makes it a promising candidate for various applications, including drug development, environmental research, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-nitrophenyl)-3-propyl-1,3,5-triazinane-2,4,6-trione involves multiple steps. The initial step typically includes the nitration of 4-chloroaniline to form 4-chloro-3-nitroaniline. This intermediate is then reacted with propyl isocyanate under controlled conditions to form the desired triazinane-2,4,6-trione structure. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and subsequent reactions in batch reactors. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
1-(4-Chloro-3-nitrophenyl)-3-propyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Amine or thiol nucleophiles, solvents like dimethylformamide, and bases like sodium hydride.
Major Products Formed
Reduction: 1-(4-Amino-3-nitrophenyl)-3-propyl-1,3,5-triazinane-2,4,6-trione.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-Chloro-3-nitrophenyl)-3-propyl-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-3-propyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation.
相似化合物的比较
Similar Compounds
- 1-(4-Chloro-3-nitrophenyl)-3-methyl-1,3,5-triazinane-2,4,6-trione
- 1-(4-Chloro-3-nitrophenyl)-3-ethyl-1,3,5-triazinane-2,4,6-trione
Uniqueness
1-(4-Chloro-3-nitrophenyl)-3-propyl-1,3,5-triazinane-2,4,6-trione is unique due to its specific propyl chain, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its methyl and ethyl analogs.
属性
IUPAC Name |
1-benzyl-N-[(Z)-benzylideneamino]pyridin-1-ium-4-carboxamide;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O.ClH/c24-20(22-21-15-17-7-3-1-4-8-17)19-11-13-23(14-12-19)16-18-9-5-2-6-10-18;/h1-15H,16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMUHLRSPLWDSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)N/N=C\C3=CC=CC=C3.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,6-Dibutylbenzo[1,2-c:4,5-c']dipyrrole-1,3,5,7-tetrone](/img/structure/B8040192.png)

![3-[(2-Nitrophenyl)sulfanylamino]benzonitrile](/img/structure/B8040197.png)


![ethyl N-[6-(ethoxycarbonylamino)-2-methyl-4-oxoquinazolin-3-yl]-N-prop-2-enylcarbamate](/img/structure/B8040216.png)
![[(E)-4-(cyclohexanecarbonyloxy)but-2-enyl] cyclohexanecarboxylate](/img/structure/B8040221.png)

![3-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-2-methylpropyl]-1-N,1-N-diethylbutane-1,3-diamine](/img/structure/B8040239.png)
![1-N,3-N-bis[3-(aminomethyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B8040240.png)
![phenyl N-[2-(phenoxycarbonylamino)ethyl]carbamate](/img/structure/B8040251.png)
![2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol](/img/structure/B8040256.png)
![2-[[5-Methyl-2-(4-sulfophenyl)pyrazol-3-yl]amino]benzoic acid](/img/structure/B8040259.png)
![N-[4-(benzenesulfonylsulfamoyl)phenyl]-2-methylprop-2-enamide](/img/structure/B8040260.png)
